molecular formula C17H18N2O2S B2357337 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1448076-95-6

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2357337
CAS No.: 1448076-95-6
M. Wt: 314.4
InChI Key: HEHPDOBUOASSAH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide is a complex organic compound that features both indole and thiophene moieties. Indole derivatives are known for their significant biological activities, while thiophene derivatives are widely used in pharmaceuticals and materials science. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The thiophene moiety can be introduced through a subsequent reaction involving thiophene-2-carboxylic acid and appropriate coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, influencing biological pathways. The thiophene moiety can interact with enzymes, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Another indole derivative with significant biological activities.

    Thiophene-2-carboxamide: A thiophene derivative used in pharmaceuticals.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-7-16(22-10-11)17(21)18-8-15(20)13-9-19(2)14-6-4-3-5-12(13)14/h3-7,9-10,15,20H,8H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHPDOBUOASSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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